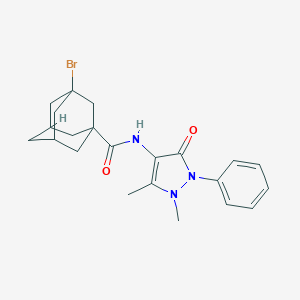

3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of antipyrine, which is an amine derivative with multi-functional groups, including a carbonyl moiety . Antipyrine has been actively involved in various fields of chemistry .

Synthesis Analysis

In a related study, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .Molecular Structure Analysis

The related compounds were characterized by single crystal XRD analysis . The crystal packing of these compounds is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds . In addition, C–H⋯π and lone pair⋯π contacts were observed .Aplicaciones Científicas De Investigación

Pharmacological Profile of Adamantane Derivatives

Adamantane derivatives, such as amantadine and memantine, are well-known for their application in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. These compounds interact with various neurotransmitter systems, exhibiting effects such as stimulation of dopaminergic neurons and indirect effects on noradrenaline and serotonin neurons, as well as on GABA neurons. Memantine, for example, is recognized for its action as a dopaminomimetic, differing in its mechanism from amphetamine or apomorphine and showing no direct effects on several receptors including Dopamine, alpha 1, alpha 2, Serotonin, GABA, benzodiazepine, and opiate receptors (Maj, 1982). A comparative analysis of over 75 natural and synthetic adamantane derivatives highlighted their potential against neurodegenerative diseases, surpassing those of well-known derivatives like amantadine and memantine (Dembitsky et al., 2020).

Chemical Properties and Synthesis

The synthesis and chemical properties of adamantylated nucleic bases and related compounds have been a focus of research, indicating a special interest in adamantane chemistry for the development of highly effective and selective drugs. The synthesis methodologies and biological activity data suggest promising directions for future research (Shokova & Kovalev, 2013).

Propiedades

IUPAC Name |

3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26BrN3O2/c1-14-18(19(27)26(25(14)2)17-6-4-3-5-7-17)24-20(28)21-9-15-8-16(10-21)12-22(23,11-15)13-21/h3-7,15-16H,8-13H2,1-2H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNZUJWGDBMOQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)pyridine-3,5-dicarbonitrile](/img/structure/B375460.png)

![2-(Hexylsulfanyl)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B375462.png)

![3-(3-Bromophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B375465.png)

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-{4-nitrophenyl}-2-propen-1-one](/img/structure/B375467.png)

![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide](/img/structure/B375468.png)

![9-heptyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B375470.png)

![4-Bromophenyl 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B375475.png)

![2-{2-methylene-1-phenyl-3-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzyl]-2,3-dihydro-1H-benzimidazol-5-yl}-1,3-benzoxazole](/img/structure/B375476.png)

![(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)methyl dodecyl ether](/img/structure/B375477.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B375478.png)

![N-(2-methoxyphenyl)-N-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amine](/img/structure/B375481.png)

![N-[4-({[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B375482.png)